Dianhydrogalactitol

Vue d'ensemble

Description

Il a montré une activité clinique contre une variété de cancers, y compris les tumeurs du système nerveux central, le cancer de l'ovaire et d'autres tumeurs solides . Ce composé est unique en raison de sa capacité à traverser la barrière hémato-encéphalique, ce qui le rend particulièrement efficace dans le traitement des cancers du cerveau tels que le glioblastome multiforme .

Applications De Recherche Scientifique

VAL-083 has been extensively studied for its potential in treating various cancers. It has demonstrated clinical activity against central nervous system tumors, ovarian cancer, non-small cell lung cancer, bladder cancer, and head and neck cancers . In addition to its use in oncology, VAL-083 is being investigated for its potential in combination therapies with other chemotherapeutic agents. Its ability to cross the blood-brain barrier makes it a promising candidate for treating brain cancers, which are often resistant to conventional therapies .

Mécanisme D'action

Target of Action

Dianhydrogalactitol, also known as VAL-083, is a unique bi-functional DNA-targeting agent . It primarily targets the DNA of cancer cells, inducing interstrand crosslinks at the N7 position of guanine . This action is independent of the DNA repair enzyme O6-methylguanine DNA methyltransferase (MGMT), which often limits the effectiveness of other alkylating agents .

Mode of Action

VAL-083 rapidly forms cross-links at the N7 position of guanine, leading to persistent DNA double-strand breaks (DSBs) . This process is independent of the MGMT DNA repair mechanism, allowing VAL-083 to overcome resistance mechanisms common in other treatments .

Biochemical Pathways

The DNA damage induced by VAL-083 activates the homologous recombination (HR) repair pathway . This pathway is responsible for repairing DSBs, and its activation is a key part of VAL-083’s mode of action . The compound’s ability to induce DNA damage and activate HR is independent of MGMT DNA repair .

Pharmacokinetics

VAL-083 is a small, water-soluble molecule that readily crosses the blood-brain barrier . This allows it to accumulate in brain tumors, making it particularly effective in treating cancers such as glioblastoma . Its activity is also independent of prominent DNA repair mechanisms implicated in resistance to numerous chemotherapeutics .

Result of Action

The DNA damage caused by VAL-083 leads to cell-cycle arrest in the S/G2 phase . If the DNA damage is left unrepaired, it results in lethal DSBs and ultimately leads to cancer cell death . This mechanism allows VAL-083 to circumvent conventional resistance mechanisms to other treatments .

Action Environment

VAL-083’s action is influenced by the environment within the body. For instance, its ability to cross the blood-brain barrier allows it to accumulate in brain tumors . This makes it particularly effective in treating cancers located in the brain . Furthermore, its water solubility and molecular weight allow it to be readily absorbed and distributed within the body .

Méthodes De Préparation

La synthèse du VAL-083 implique la réaction du galactitol avec des anhydrides dans des conditions contrôlées. Les voies de synthèse spécifiques et les conditions de réaction sont exclusives et ont été optimisées pour la production industrielle. Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle dans des réacteurs spécialisés, suivie de procédés de purification pour garantir la pureté et l'efficacité du composé .

Analyse Des Réactions Chimiques

VAL-083 subit plusieurs types de réactions chimiques, principalement impliquant l'alkylation. Il intervient dans les liaisons croisées interbrins de l'ADN en ciblant la position N7 de la guanine . Cette activité d'alkylation bifonctionnelle est différente de celle d'autres agents alkylants qui ciblent différentes positions sur la molécule d'ADN. Les réactifs couramment utilisés dans ces réactions comprennent divers anhydrides et catalyseurs qui facilitent le processus d'alkylation. Les principaux produits formés à partir de ces réactions sont des adduits d'ADN qui conduisent à l'arrêt du cycle cellulaire et à l'apoptose .

Applications de la recherche scientifique

VAL-083 a été largement étudié pour son potentiel dans le traitement de divers cancers. Il a démontré une activité clinique contre les tumeurs du système nerveux central, le cancer de l'ovaire, le cancer du poumon non à petites cellules, le cancer de la vessie et les cancers de la tête et du cou . En plus de son utilisation en oncologie, VAL-083 est étudié pour son potentiel dans les thérapies combinées avec d'autres agents chimiothérapeutiques. Sa capacité à traverser la barrière hémato-encéphalique en fait un candidat prometteur pour le traitement des cancers du cerveau, qui sont souvent résistants aux thérapies conventionnelles .

Mécanisme d'action

VAL-083 exerce ses effets par un mécanisme d'action unique. Il intervient principalement dans les liaisons croisées de l'ADN de la guanine N7, ce qui conduit à des dommages à l'ADN dépendants de la réplication . Ces dommages entraînent un arrêt irréversible du cycle cellulaire aux phases tardives S et G2, entraînant finalement la mort cellulaire . Les cibles moléculaires de VAL-083 comprennent l'ADN lui-même, où il forme des liaisons croisées qui empêchent la réplication et la transcription correctes de l'ADN. Ce mécanisme est distinct de celui d'autres agents alkylants qui ciblent différentes positions sur la molécule d'ADN .

Comparaison Avec Des Composés Similaires

VAL-083 est unique parmi les agents alkylants en raison de sa nature bifonctionnelle et de sa capacité à traverser la barrière hémato-encéphalique. Des composés similaires comprennent la témozolomide et la lomustine, qui sont également utilisés pour traiter les cancers du cerveau . ces composés ciblent différentes positions sur la molécule d'ADN et ont des mécanismes d'action différents. Par exemple, la témozolomide cible principalement la position O6 de la guanine, tandis que VAL-083 cible la position N7 . Cette différence de ciblage fait de VAL-083 un ajout précieux à l'arsenal des agents chimiothérapeutiques, en particulier pour le traitement des cancers résistants à d'autres formes de chimiothérapie .

Propriétés

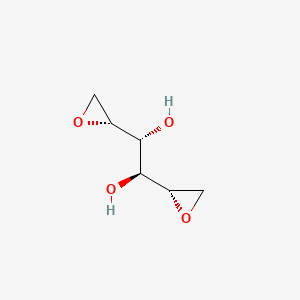

IUPAC Name |

(1S,2R)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-5(3-1-9-3)6(8)4-2-10-4/h3-8H,1-2H2/t3-,4+,5+,6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFJXZWCNVJTMK-GUCUJZIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C(C(C2CO2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)[C@@H]([C@@H]([C@@H]2CO2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90878831 | |

| Record name | 1,2:5,6-DIANHYDROGALACTITOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.00101 [mmHg] | |

| Record name | Dianhydrogalactitol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2022 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

23261-20-3 | |

| Record name | Dianhydrogalactitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23261-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dianhydrogalactitol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023261203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dianhydrogalactitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12873 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2:5,6-DIANHYDROGALACTITOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIANHYDROGALACTITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S465RYF7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

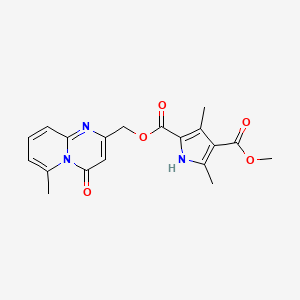

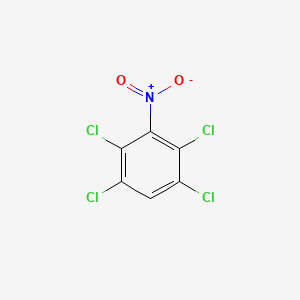

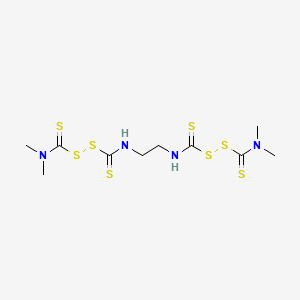

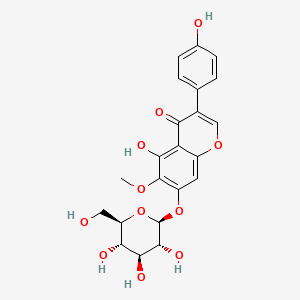

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B1682731.png)